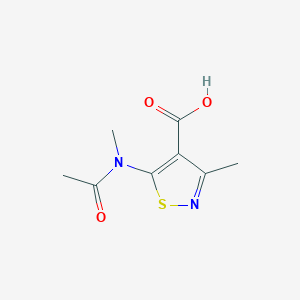![molecular formula C10H11NO3S B13498854 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)
1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound features a formyl group, a hydroxyphenyl group, and a sulfanyl group attached to a dimethylformamide moiety, making it a valuable material in organic synthesis, pharmaceuticals, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 4-formyl-3-hydroxyphenyl thiol with N,N-dimethylformamide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include Lewis acids and transition metal complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Wirkmechanismus
The mechanism of action of 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with molecular targets through its functional groups. The formyl group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
4-formyl-3-hydroxyphenyl thiol: Shares the hydroxyphenyl and formyl groups but lacks the dimethylformamide moiety.
N,N-dimethylformamide: A common solvent with the dimethylformamide moiety but lacks the hydroxyphenyl and formyl groups.
4-formylphenyl sulfide: Contains the formyl and sulfanyl groups but lacks the hydroxyphenyl group.
Uniqueness: The presence of both the formyl and hydroxyphenyl groups, along with the sulfanyl and dimethylformamide moieties, makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO3S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
S-(4-formyl-3-hydroxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H11NO3S/c1-11(2)10(14)15-8-4-3-7(6-12)9(13)5-8/h3-6,13H,1-2H3 |
InChI-Schlüssel |
LZRGHWBCXWEYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=CC(=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
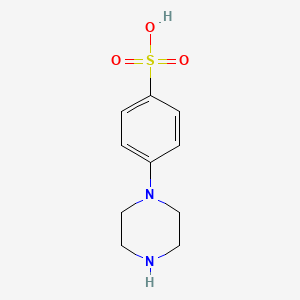
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
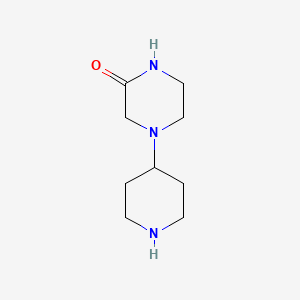
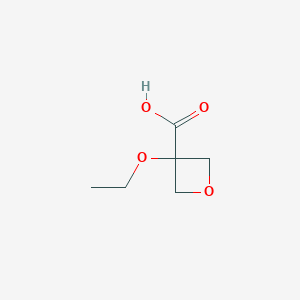
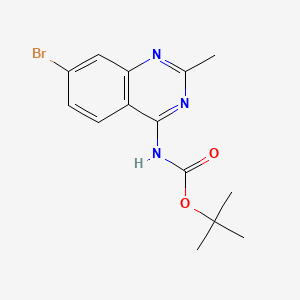
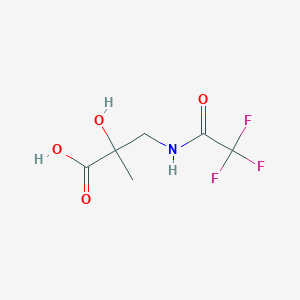
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
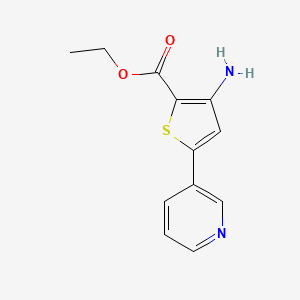
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)

